molecular formula C10H11F4NO B13341115 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol

Cat. No.: B13341115
M. Wt: 237.19 g/mol
InChI Key: UCTSEMOBCKTCGI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 5-fluoro-2-methylaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,1,1-trifluoropropan-2-ol: This compound shares the trifluoromethyl group but differs in the amino group and overall structure.

    1,1,1-Trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol: Similar in having a trifluoromethyl group but with a different aromatic substitution.

Uniqueness

1,1,1-Trifluoro-3-((5-fluoro-2-methylphenyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl and fluoro-substituted phenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(5-fluoro-2-methylanilino)propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-6-2-3-7(11)4-8(6)15-5-9(16)10(12,13)14/h2-4,9,15-16H,5H2,1H3

InChI Key

UCTSEMOBCKTCGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C(F)(F)F)O

Origin of Product

United States

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